molecular formula C12H9N3O2 B1656834 (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol CAS No. 5453-51-0

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol

Cat. No.: B1656834
CAS No.: 5453-51-0
M. Wt: 227.22
InChI Key: RBTNARRBWGUBEI-ALCCZGGFSA-N
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Description

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol is a compound that features both an indole and an imidazole moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the imidazole ring is found in various biologically active molecules. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . Another approach involves the use of N-methoxycarbamoyl indoles and propargyl alcohols in a Rh(III)-catalyzed C–H allenylation/annulation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis or the Rh(III)-catalyzed method to ensure high yields and purity. These methods would be scaled up to accommodate larger quantities required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol undergoes various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole or imidazole rings.

Scientific Research Applications

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biological pathways.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The imidazole ring can also bind to metal ions and participate in coordination chemistry, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol is unique due to its combination of both indole and imidazole moieties, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and biological applications.

Properties

IUPAC Name

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17)/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTNARRBWGUBEI-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)N3)O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=C(NC(=O)N3)O)/C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347261, DTXSID301347389
Record name (5Z)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-51-0, 117490-34-3
Record name NSC49284
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737838
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5Z)-5-(1H-Indol-3-ylmethylene)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
Reactant of Route 2
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
Reactant of Route 3
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
Reactant of Route 4
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
Reactant of Route 5
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol
Reactant of Route 6
(4Z)-4-(1H-indol-3-ylmethylidene)-4H-imidazole-2,5-diol

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